Falintolol, (R,Z)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Falintolol, (R,Z)- is a beta-adrenergic receptor antagonist, characterized by the presence of an oxime function.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Falintolol, (R,Z)- can be synthesized through a series of chemical reactions involving the formation of an oxime moiety. The synthetic route typically involves the reaction of a tert-butylamino group with a cyclopropylethylidene group, followed by the formation of an oxime linkage .
Industrial Production Methods
The industrial production of Falintolol, (R,Z)- involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of specific reagents and catalysts to facilitate the formation of the desired compound .
Analyse Chemischer Reaktionen
Types of Reactions
Falintolol, (R,Z)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the oxime group.
Substitution: Substitution reactions can occur at the tert-butylamino group or the cyclopropylethylidene group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions include various derivatives of Falintolol, (R,Z)-, which can have different pharmacological properties .
Wissenschaftliche Forschungsanwendungen
Falintolol, (R,Z)- has several scientific research applications, including:
Chemistry: Used as a model compound to study beta-adrenergic receptor antagonists.
Biology: Investigated for its effects on biological systems, particularly in relation to beta-adrenergic receptors.
Medicine: Potential therapeutic applications in treating cardiovascular diseases due to its beta-blocking properties.
Industry: Used in the development of new pharmaceuticals and as a reference compound in analytical chemistry
Wirkmechanismus
Falintolol, (R,Z)- exerts its effects by binding to beta-adrenergic receptors, thereby blocking the action of endogenous catecholamines like adrenaline and noradrenaline. This leads to a decrease in heart rate and blood pressure, making it useful in the treatment of hypertension and other cardiovascular conditions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other beta-adrenergic receptor antagonists such as propranolol, metoprolol, and atenolol. These compounds share similar mechanisms of action but differ in their chemical structures and pharmacokinetic properties .
Uniqueness
Falintolol, (R,Z)- is unique due to its specific oxime function, which may confer distinct pharmacological properties compared to other beta-blockers. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
96479-89-9 |
---|---|
Molekularformel |
C12H24N2O2 |
Molekulargewicht |
228.33 g/mol |
IUPAC-Name |
(2R)-1-(tert-butylamino)-3-[(Z)-1-cyclopropylethylideneamino]oxypropan-2-ol |
InChI |
InChI=1S/C12H24N2O2/c1-9(10-5-6-10)14-16-8-11(15)7-13-12(2,3)4/h10-11,13,15H,5-8H2,1-4H3/b14-9-/t11-/m1/s1 |
InChI-Schlüssel |
IYQDIWRBEQWANY-RLIURORJSA-N |
Isomerische SMILES |
C/C(=N/OC[C@@H](CNC(C)(C)C)O)/C1CC1 |
Kanonische SMILES |
CC(=NOCC(CNC(C)(C)C)O)C1CC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.